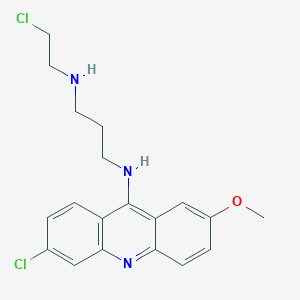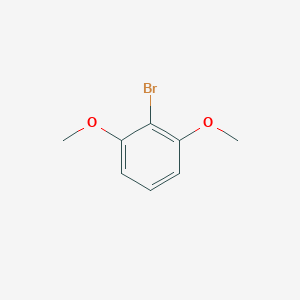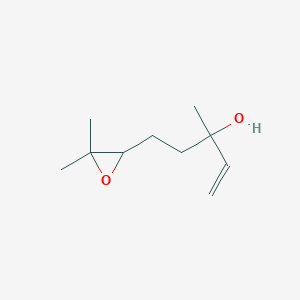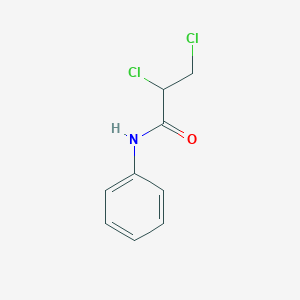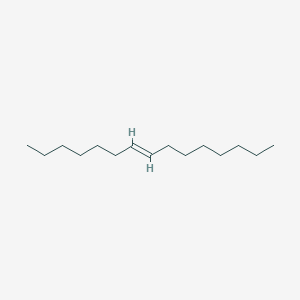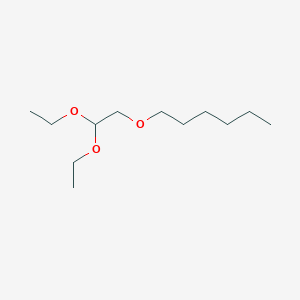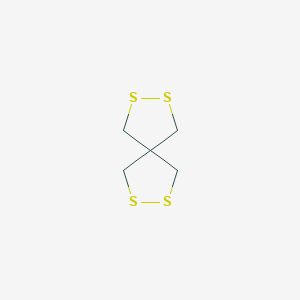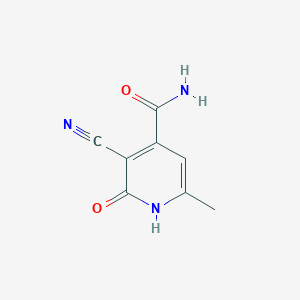
Trioctadecylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trioctadecylamine, also known as stearylamine, is a long-chain primary amine that is commonly used in various scientific research applications. It is a white, waxy solid that is insoluble in water but soluble in organic solvents. Trioctadecylamine is synthesized from stearic acid and ammonia, and it has a variety of uses in the field of chemistry and biology.
Wirkmechanismus
Trioctadecylamine acts as a surfactant by reducing the surface tension of liquids and increasing their wetting ability. It also acts as a corrosion inhibitor by forming a protective layer on metal surfaces. In gene therapy, trioctadecylamine is used as a cationic lipid to form liposomes that can deliver genetic material into cells. Trioctadecylamine can also form stable complexes with metal ions and organic molecules, making it useful in the synthesis of nanoparticles.
Biochemische Und Physiologische Effekte
Trioctadecylamine has been shown to have antimicrobial properties, and it has been used as a preservative in food and cosmetic products. It has also been shown to have antitumor activity and may have potential as a cancer therapy. Trioctadecylamine has been shown to have low toxicity in animal studies, but its effects on human health are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
Trioctadecylamine is a versatile compound that can be used in a variety of laboratory experiments. Its ability to form stable complexes with metal ions and organic molecules makes it useful in the synthesis of nanoparticles. However, its insolubility in water can make it difficult to work with in aqueous solutions, and its low toxicity may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the use of trioctadecylamine in scientific research. Its ability to form stable complexes with metal ions and organic molecules could be further explored for the synthesis of novel materials. Its antitumor activity could also be investigated for potential cancer therapies. Further studies are needed to better understand its effects on human health and its potential as a drug candidate.
Synthesemethoden
Trioctadecylamine is synthesized by the reaction of stearic acid with ammonia. The reaction takes place in the presence of a catalyst, typically a metal oxide such as copper oxide or zinc oxide. The resulting product is a white, waxy solid that is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Trioctadecylamine has a wide range of applications in scientific research. It is commonly used as a surfactant, a corrosion inhibitor, and a dispersant. Trioctadecylamine is also used as a cationic lipid in gene therapy and as a reagent in the synthesis of nanoparticles.
Eigenschaften
CAS-Nummer |
102-88-5 |
|---|---|
Produktname |
Trioctadecylamine |
Molekularformel |
C54H111N |
Molekulargewicht |
774.5 g/mol |
IUPAC-Name |
N,N-dioctadecyloctadecan-1-amine |
InChI |
InChI=1S/C54H111N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 |
InChI-Schlüssel |
BUHHOHWMNZQMTA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Synonyme |
Tri-octadecylAmine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



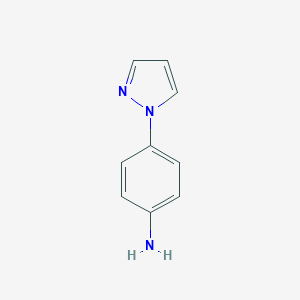
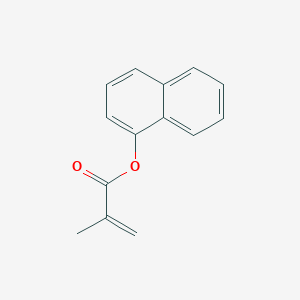
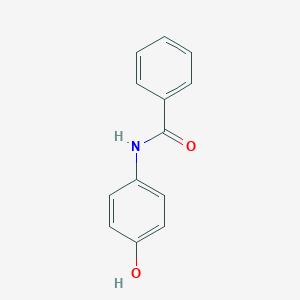
![Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-](/img/structure/B94512.png)
